N,N-Dietil-P-fenilendiamina

Descripción general

Descripción

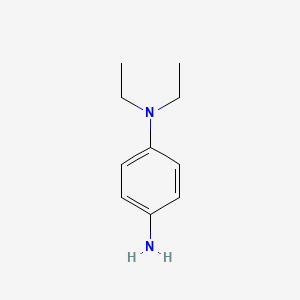

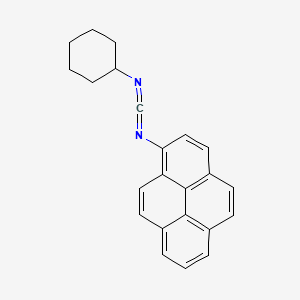

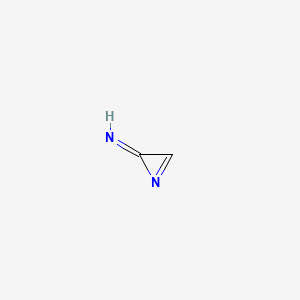

N,N-Diethyl-P-phenylenediamine: is an organic compound with the molecular formula C10H16N2 . It is a derivative of phenylenediamine, where the hydrogen atoms on the nitrogen atoms are replaced by ethyl groups. This compound is commonly used as a reagent in various chemical analyses, particularly in the determination of chlorine levels in water.

Aplicaciones Científicas De Investigación

Chemistry:

Chlorine Detection: N,N-Diethyl-P-phenylenediamine is widely used as a reagent for the colorimetric determination of chlorine in water.

Spectrophotometric Analysis: It is used in spectrophotometric methods to determine the concentration of various oxidizing agents in water.

Biology and Medicine:

Drug Analysis: The compound is used in the spectrophotometric determination of drugs containing phenolic and aromatic amino groups.

Industry:

Mecanismo De Acción

Target of Action

N,N-Diethyl-P-phenylenediamine (DEPD) primarily targets free chlorine in water, specifically hypochlorous acid and hypochlorite ions . These are potent oxidizing agents that play a crucial role in water disinfection processes .

Mode of Action

DEPD reacts with hypochlorous acid and hypochlorite ions in a colorimetric analysis . This reaction results in the formation of a pinkish color that can be quantitatively related to the concentration of these substances . The reaction involves the amine groups in the DEPD molecule, which likely play a significant role in the highest occupied molecular orbital (HOMO) of the molecule .

Biochemical Pathways

The reaction of DEPD with free chlorine is a redox reaction , where DEPD is oxidized by the chlorine species . The final products of the DEPD oxidation by free chlorine are a free radical (Würster Dye) and an imine . The free radical is responsible for the pinkish/magenta color used to measure the amount of free chlorine in the solution . The imine is colorless and is favored under stronger oxidizing conditions .

Pharmacokinetics

It’s important to note that depd is often used in its salt form, such as n,n-diethyl-p-phenylenediamine sulfate , which can influence its solubility and hence its bioavailability.

Result of Action

The result of DEPD’s action is the formation of a colored compound that allows for the quantitative measurement of free chlorine in a solution . This is particularly useful in monitoring water quality, as the level of free chlorine is an important indicator of water disinfection .

Action Environment

The efficacy and stability of DEPD can be influenced by environmental factors. For instance, DEPD is sensitive to light and air , and it should be stored under refrigerated temperatures in a tightly closed container under an inert atmosphere . Furthermore, the reaction of DEPD with free chlorine is pH-dependent, as the species of chlorine (hypochlorous acid or hypochlorite ion) present in the water can vary with pH .

Análisis Bioquímico

Biochemical Properties

N,N-Diethyl-P-phenylenediamine plays a crucial role in biochemical reactions, especially in the detection of hydrogen peroxide and glucose. It interacts with various enzymes and proteins, including peroxidases, which catalyze the oxidation of N,N-Diethyl-P-phenylenediamine, resulting in a color change that can be quantitatively measured . This interaction is pivotal in biochemical assays, as it allows for the rapid and sensitive detection of target analytes.

Cellular Effects

N,N-Diethyl-P-phenylenediamine influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the activity of peroxidase enzymes, leading to changes in the levels of reactive oxygen species within cells. These changes can impact cell function, including oxidative stress responses and metabolic pathways .

Molecular Mechanism

The molecular mechanism of N,N-Diethyl-P-phenylenediamine involves its oxidation by peroxidase enzymes, resulting in the formation of a colored product. This reaction is facilitated by the presence of hydrogen peroxide, which acts as an oxidizing agent. The binding interactions between N,N-Diethyl-P-phenylenediamine and peroxidase enzymes are critical for this process, as they enable the transfer of electrons and the subsequent color change .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N,N-Diethyl-P-phenylenediamine can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but prolonged exposure to light and air can lead to its degradation. Long-term studies have shown that N,N-Diethyl-P-phenylenediamine can have sustained effects on cellular function, particularly in in vitro assays where it is used for continuous monitoring of biochemical reactions .

Dosage Effects in Animal Models

The effects of N,N-Diethyl-P-phenylenediamine vary with different dosages in animal models. At low doses, it is generally well-tolerated and does not exhibit significant toxicity. At higher doses, it can cause adverse effects, including oxidative stress and cellular damage. Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at specific concentration levels .

Metabolic Pathways

N,N-Diethyl-P-phenylenediamine is involved in various metabolic pathways, particularly those related to oxidative stress and detoxification. It interacts with enzymes such as peroxidases and catalases, which play a role in the breakdown of hydrogen peroxide. These interactions can influence metabolic flux and the levels of reactive oxygen species within cells .

Transport and Distribution

Within cells and tissues, N,N-Diethyl-P-phenylenediamine is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to target sites where it can exert its biochemical effects. The compound’s distribution is influenced by factors such as its solubility and the presence of binding partners .

Subcellular Localization

N,N-Diethyl-P-phenylenediamine is localized to specific subcellular compartments, including the cytoplasm and organelles involved in oxidative stress responses. Its activity and function are influenced by its subcellular localization, as it interacts with enzymes and other biomolecules within these compartments. Post-translational modifications and targeting signals play a role in directing N,N-Diethyl-P-phenylenediamine to its specific sites of action .

Métodos De Preparación

Synthetic Routes and Reaction Conditions:

Nitrosation and Reduction: One common method involves the nitrosation of diethyl aniline followed by reduction to produce N,N-Diethyl-P-phenylenediamine.

Hydrogenation: Another method involves the hydrogenation of p-nitro-N,N-dialkyl aniline in the presence of a nickel-based catalyst.

Industrial Production Methods: The industrial production of N,N-Diethyl-P-phenylenediamine typically involves large-scale nitrosation and reduction processes, followed by purification steps to obtain the high-purity compound required for various applications .

Análisis De Reacciones Químicas

Types of Reactions:

Reduction: It can be reduced back to its original form from its oxidized state under appropriate conditions.

Substitution: The compound can participate in substitution reactions where the ethyl groups can be replaced by other alkyl or aryl groups.

Common Reagents and Conditions:

Oxidizing Agents: Chlorine, hypochlorite, and other strong oxidizing agents are commonly used in reactions with N,N-Diethyl-P-phenylenediamine.

Reducing Agents: Hydrogen gas in the presence of a nickel catalyst is used for reduction reactions.

Major Products:

Würster Dye: Formed during the oxidation of N,N-Diethyl-P-phenylenediamine with chlorine.

Substituted Derivatives: Various substituted derivatives can be formed through substitution reactions.

Comparación Con Compuestos Similares

N,N-Dimethyl-P-phenylenediamine: Similar in structure but with methyl groups instead of ethyl groups.

N,N-Diethyl-1,4-phenylenediamine: Another derivative with similar properties but different applications.

Uniqueness: N,N-Diethyl-P-phenylenediamine is unique in its widespread use for chlorine detection due to its high sensitivity and specificity. Its ability to form a distinct magenta color upon oxidation makes it particularly useful for colorimetric analyses .

Propiedades

IUPAC Name |

4-N,4-N-diethylbenzene-1,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2/c1-3-12(4-2)10-7-5-9(11)6-8-10/h5-8H,3-4,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNGVNLMMEQUVQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2 | |

| Record name | N,N-DIETHYL-P-PHENYLENEDIAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20194 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

16713-15-8 (unspecified hydrochloride), 2198-58-5 (mono-hydrochloride), 6065-27-6 (unspecified sulfate), 62637-92-7 (oxalate[2:1]), 6283-63-2 (sulfate[1:1]) | |

| Record name | N,N-Diethyl-p-phenylenediamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000093050 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2025058 | |

| Record name | N,N-Diethyl-4-aminoaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2025058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Reddish brown or black liquid. (NTP, 1992), Pale yellow liquid; [HSDB] Reddish-brown or black liquid; [CAMEO] Pale yellow liquid; Turns dark brown on exposure to light and air; [CHEMINFO] Clear very deep brown liquid; [MSDSonline] | |

| Record name | N,N-DIETHYL-P-PHENYLENEDIAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20194 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N,N-Diethyl-p-phenylenediamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6371 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

500 to 504 °F at 760 mmHg (NTP, 1992), 260-262 °C | |

| Record name | N,N-DIETHYL-P-PHENYLENEDIAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20194 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N,N-DIETHYL-P-PHENYLENEDIAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5281 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

greater than 230 °F (NTP, 1992) | |

| Record name | N,N-DIETHYL-P-PHENYLENEDIAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20194 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 66 °F (NTP, 1992), Insol in water; sol in alcohol and ether, Very soluble in benzene | |

| Record name | N,N-DIETHYL-P-PHENYLENEDIAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20194 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N,N-DIETHYL-P-PHENYLENEDIAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5281 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.988 (NTP, 1992) - Less dense than water; will float, 0.988 | |

| Record name | N,N-DIETHYL-P-PHENYLENEDIAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20194 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N,N-DIETHYL-P-PHENYLENEDIAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5281 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00298 [mmHg] | |

| Record name | N,N-Diethyl-p-phenylenediamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6371 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Liquid, Pale yellow liquid | |

CAS No. |

93-05-0 | |

| Record name | N,N-DIETHYL-P-PHENYLENEDIAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20194 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N,N-Diethyl-p-phenylenediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=93-05-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N-Diethyl-p-phenylenediamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000093050 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Amino-N,N-diethylaniline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=147488 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-Benzenediamine, N1,N1-diethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N,N-Diethyl-4-aminoaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2025058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-amino-N,N-diethylaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.014 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N,N-DIETHYL-P-PHENYLENEDIAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0QQA4DFV2J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | N,N-DIETHYL-P-PHENYLENEDIAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5281 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

79 to 82 °F (NTP, 1992) | |

| Record name | N,N-DIETHYL-P-PHENYLENEDIAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20194 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: DPD is widely recognized as a highly sensitive colorimetric reagent for detecting and quantifying oxidizing agents, especially chlorine and its related compounds, in water and other environmental samples [, , , , ].

A: DPD undergoes a color change upon oxidation by strong oxidizing agents. This reaction forms a colored product, the intensity of which is directly proportional to the concentration of the oxidizing agent [, , , ].

A: DPD serves as a crucial reagent in both laboratory and field-portable methods for determining free chlorine, combined chlorine (chloramines), and total chlorine residuals in drinking water, wastewater, and other water systems [, , , , , , ].

ANone: DPD methods can be susceptible to interferences from various factors, including:

- pH variations: While DPD methods are generally pH-independent due to buffering, extreme pH shifts can still impact results [].

- Interfering substances: Certain ions (copper, manganese, iodide, chromate) and organic compounds can interfere with the DPD reaction [].

- Specificity: DPD reacts with a range of oxidizing agents, making it less specific for individual chlorine species [].

ANone: Yes, alternative methods include:

- Amperometric titration: This technique is more specific for different chlorine species but can be influenced by pH, temperature, and sample flow rate [].

- Chronoamperometry: A more accurate and precise method for chlorine dioxide analysis, showing less susceptibility to interferences [].

- Lissamine Green B (LGB WET): A commercially available method for chlorine dioxide measurement, though its performance can vary [].

ANone: DPD finds utility in various research areas:

- Sulfide detection: DPD reacts with sulfide ions in the presence of ferric ions to form methylene blue, enabling sulfide quantification in water and biological samples [, , , ].

- Peracetic acid measurement: DPD is utilized in field-portable colorimetric methods to measure peracetic acid vapors in occupational settings [].

- Hydrogen peroxide detection: DPD, in conjunction with enzymatic reactions, is employed in spectrophotometric biosensors for detecting hydrogen peroxide and glucose [].

- Antioxidant capacity assessment: DPD is used in assays to evaluate the antioxidant capacity of various substances, such as milk protein coatings for food preservation [].

- Electrochemical sensing: DPD's electrochemical properties are exploited in developing sensors for sulfide, thiols, and other analytes [, ].

- Study of reactive oxygen species (ROS): DPD is used to detect and quantify ROS generated by nanomaterials like carboxylated single-walled carbon nanotubes [].

A: DPD has the molecular formula C10H16N2 and a molecular weight of 164.25 g/mol [, , ].

ANone: While specific spectroscopic data might vary depending on the solvent and conditions, studies report DPD's absorbance maxima for different derivatives and reaction products:

- DPD oxidation product (for chlorine analysis): Absorbance maximum around 515 nm [].

- Methylene blue (formed with sulfide): Absorbance maximum at 664 nm [].

- Reaction product with pyrroloquinolinequinone: Absorbance maximum at 552 nm [].

- Violet-colored product with sulfacetamide sodium: Absorbance maximum at 546 nm [].

ANone:

- Solvents: DPD readily dissolves in ethanol, methanol, and other polar organic solvents [, , , , , , ].

- Water: DPD is soluble in water, but its stability in aqueous solutions can be limited, necessitating fresh reagent preparation [, , , ].

- Incompatibility: DPD is incompatible with strong oxidizing agents, as they lead to its rapid oxidation and color change [, , ].

ANone:

- Aqueous solutions: DPD solutions are prone to oxidation in the presence of air and light, requiring storage in amber bottles and refrigeration to enhance stability [, , , ].

- Solid form: DPD is more stable in its solid form, but exposure to moisture, heat, and light should be minimized [].

ANone:

- Adding antioxidants: Incorporating antioxidants like ascorbic acid can help scavenge oxygen and prevent DPD oxidation [].

- Using protective packaging: Storing DPD reagents in amber bottles or opaque containers minimizes light exposure [].

- Controlling storage temperature: Refrigeration (2-8°C) slows down the degradation process [].

ANone: While DPD is generally considered safe for laboratory use, it's essential to handle it with precautions:

- Skin/eye irritant: DPD can cause skin and eye irritation. Always wear appropriate personal protective equipment (gloves, goggles) when handling [].

- Ingestion hazard: Avoid ingestion. If ingested, seek immediate medical attention [].

- Disposal: Dispose of DPD waste according to local regulations and guidelines [].

ANone: Researchers studying DPD utilize a range of standard laboratory equipment and resources:

- Spectrophotometers: For measuring the absorbance of colored DPD reaction products [, , , , , , , ].

- Electrochemical workstations: For investigating the electrochemical behavior of DPD and developing electrochemical sensors [, ].

- Chromatographic techniques: Gas chromatography-mass spectrometry (GC-MS) and ion chromatography (IC) are employed for separating and quantifying DPD and its derivatives in complex matrices [, ].

ANone:

- Early applications: Initially, DPD gained prominence as a reliable indicator for chlorine in water treatment and environmental monitoring [, , ].

- Expanding applications: Over time, researchers explored DPD's versatility, leading to its use in detecting other analytes like sulfide, peracetic acid, and hydrogen peroxide [, , ].

- Electrochemical adaptations: The emergence of electrochemical methods has opened new avenues for utilizing DPD in sensor development [, ].

- Nanotechnology integration: DPD has found applications in studying the interactions of nanomaterials with biological systems [].

ANone: Absolutely, DPD's use spans across disciplines:

- Environmental science: DPD plays a pivotal role in monitoring water quality, assessing disinfection byproducts, and studying the fate of chlorine and other oxidizing agents in the environment [, , , ].

- Food science: DPD is employed to evaluate antioxidant properties of food preservatives and to detect contaminants like sulfide in food products [, ].

- Analytical chemistry: DPD's well-characterized reactions with various analytes have contributed to the development of sensitive and selective analytical methods [, , , , , , , ].

- Materials science: DPD aids in investigating the reactivity and potential environmental impacts of nanomaterials [].

- Biochemistry and Toxicology: DPD is used to study oxidative stress, ROS generation, and the mechanisms of action of certain toxins [, ].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(3R,3aS,4S,8aS)-3-hydroxy-6,8a-dimethyl-8-oxo-3-propan-2-yl-2,3a,4,5-tetrahydro-1H-azulen-4-yl] 2-methylbut-2-enoate](/img/structure/B1218909.png)

![[[(2R,3S,4R,5R)-5-(8-aminoimidazo[4,5-g]quinazolin-3-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B1218916.png)

![(1S,2S,3R,11S,12S,15S)-3-methyl-18,22-dioxahexacyclo[17.2.1.02,11.03,8.012,20.015,20]docos-7-ene-6,16-dione](/img/structure/B1218917.png)

![(2R,3S,4S,5R,6R)-6-[(2R,3R,4S,5R)-2-acetamido-4,5,6-trihydroxy-1-oxohexan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B1218932.png)